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Compound of Interest

Compound Name:
2,5-Dioxaspiro[3.5]nonane-7-

carbaldehyde

CAS No.: 2580224-24-2

Cat. No.: B2422815 Get Quote

Executive Summary
This guide details the design, synthesis, and validation of GPR119 agonists utilizing the 7-

azaspiro[3.5]nonane scaffold.[1][2] GPR119 is a Class A GPCR validated as a target for Type 2

Diabetes (T2D) due to its dual mechanism: stimulating glucose-dependent insulin secretion

(pancreatic

-cells) and GLP-1 secretion (intestinal L-cells).

Early GPR119 agonists (e.g., piperidine/piperazine derivatives) suffered from high lipophilicity,

poor metabolic stability, and tachyphylaxis. This guide focuses on the "Spiro Switch" strategy—

replacing flat aromatic or piperidine cores with rigid, sp3-rich spirocyclic scaffolds to improve

physicochemical properties (lowering LogP) while maintaining potency.

Scientific Rationale: The Spiro[3.5]nonane
Advantage
The "Flatland" Problem in GPR119
First-generation GPR119 agonists often relied on linear carbamate derivatives of piperidine.

While potent, these molecules possessed high lipophilicity (LogP > 4), leading to rapid

oxidative metabolism by CYP450 enzymes and poor solubility.
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The Spiro Solution
The 7-azaspiro[3.5]nonane scaffold introduces a cyclobutane ring fused to a piperidine ring at a

single carbon. This modification offers three critical advantages:

Increased Fsp3: Increases the fraction of saturated carbons, which correlates with higher

clinical success rates.[3][4]

Vector Control: The rigid spiro core locks the exit vectors of substituents, reducing the

entropic penalty of binding.

Metabolic Shielding: The spiro-cycle sterically hinders metabolic soft spots often found on

the piperidine ring.

Mechanism of Action Pathway
The following diagram illustrates the signal transduction pathway triggered by the agonist.[1]
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Figure 1: GPR119 signaling cascade.[1][5][6][7] Activation leads to cAMP accumulation,

triggering downstream incretin and insulin release.[5][6][8]

Chemical Synthesis Protocol
Objective: Synthesis of the key intermediate tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate.

Retrosynthetic Logic
The spiro[3.5]nonane core is typically constructed via the alkylation of an isonipecotate

derivative or through cyclization strategies involving 4-piperidones. The method below utilizes a

double alkylation strategy.
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Materials
Starting Material: Ethyl 1-benzylpiperidine-4-carboxylate.

Reagents: Lithium diisopropylamide (LDA), 1-bromo-3-chloropropane, Boc-anhydride (

), Pd/C.

Solvents: THF (anhydrous), Ethanol.

Step-by-Step Methodology
Enolate Formation & Spiro-Cyclization:

Cool a solution of ethyl 1-benzylpiperidine-4-carboxylate (10 mmol) in anhydrous THF to

-78°C under

.

Add LDA (1.2 eq) dropwise. Stir for 1 hour to generate the enolate.

Add 1-bromo-3-chloropropane (1.2 eq) slowly. Allow to warm to room temperature (RT)

and stir overnight.

Note: Intramolecular cyclization occurs to form the cyclobutane ring spiro-fused to the

piperidine.

Workup: Quench with

, extract with EtOAc, dry over

. Purify via flash chromatography (Hex/EtOAc).

Reduction/Transformation (Optional based on target):

If the ester is the desired handle, proceed. If the amine is needed, perform hydrolysis or

reduction.

Debenzylation & Boc-Protection:
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Dissolve the spiro-intermediate in Ethanol.

Add 10% Pd/C catalyst (10 wt%) and

(1.1 eq).

Hydrogenate at 1 atm

(balloon) for 12 hours.

Mechanism:[7][8][9][10] The benzyl group is cleaved via hydrogenolysis; the free amine is

immediately trapped by the Boc group.

Filtration: Filter through Celite to remove Pd/C. Concentrate in vacuo.

Final Yield Check:

Analyze via

-NMR. Look for the disappearance of aromatic benzyl protons (7.2-7.4 ppm) and the
appearance of the Boc singlet (~1.45 ppm).

Pharmacological Validation Protocols
In Vitro Potency: HTRF cAMP Accumulation Assay
Principle: GPR119 couples to

, increasing intracellular cAMP.[6] We use Homogeneous Time-Resolved Fluorescence (HTRF)
to measure cAMP via competitive immunoassay.[11]

Reagents:

HEK293 cells stably expressing human GPR119 (hGPR119-HEK).

HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity).

IBMX (Phosphodiesterase inhibitor).

Protocol:
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Cell Prep: Harvest hGPR119-HEK cells. Resuspend in stimulation buffer containing 0.5 mM

IBMX. Density: 2,000 cells/well (384-well, low volume white plate).

Agonist Addition: Add 5

L of the spiro-test compound (serial dilution in DMSO/Buffer).

Control: Include a standard curve of cAMP and a reference agonist (e.g., GSK1292263).

Incubation: Incubate for 30 minutes at RT.

Detection:

Add 5

L of cAMP-d2 (acceptor).

Add 5

L of Anti-cAMP-Eu3+-Cryptate (donor).

Read: Incubate 1 hour. Read on an HTRF-compatible plate reader (e.g., EnVision).

Excitation: 337 nm.

Emission: 665 nm (Acceptor) and 620 nm (Donor).[11]

Analysis: Calculate Ratio (665/620 * 10,000). Plot sigmoidal dose-response to determine

.

Functional Assay: GLP-1 Secretion (NCI-H716)
Rationale: To confirm the agonist triggers incretin release in an enteroendocrine model.

Protocol:

Cell Culture: Seed NCI-H716 cells (human colorectal L-cells) in Matrigel-coated 96-well

plates (50,000 cells/well). Differentiate for 48 hours.
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Starvation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer containing 0.2% BSA.

Incubate in KRB for 2 hours.

Stimulation: Treat cells with test compounds (10

M) or Vehicle (DMSO) in KRB + 0.2% BSA + DPP-IV inhibitor (to prevent GLP-1
degradation).

Incubation: 2 hours at 37°C.

Quantification: Collect supernatant. Measure active GLP-1 using a GLP-1 (Active) ELISA kit.

Normalization: Normalize secretion to total protein content (BCA assay) of the lysed cells.

Data Interpretation & SAR
The transition from a piperidine to a spiro[3.5]nonane core typically results in improved

metabolic stability. Below is a representative Structure-Activity Relationship (SAR) comparison.

Table 1: Comparison of Piperidine vs. Spiro[3.5]nonane Analogs

Property
Piperidine Analog
(Ref)

Spiro[3.5]nonane
Analog

Interpretation

hGPR119 EC50 (nM) 12 18

Potency maintained

(Spiro core fits

pocket).

LogD (pH 7.4) 4.2 2.9

Significant

improvement. Lower

lipophilicity.

HLM Stability (

, min)
15 >60

Critical Success. Spiro

ring blocks oxidation.

Solubility (

M)
5 85

Improved Fsp3

enhances aqueous

solubility.
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Note: Data represents typical trends observed in spiro-optimization campaigns (e.g., Matsuda

et al., 2018).
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Figure 2: Integrated workflow for GPR119 agonist development, moving from chemical

synthesis through pharmacological gating to ADME profiling.

Expert Troubleshooting & Insights
Species Selectivity: Be aware that GPR119 exhibits significant species differences between

rodents and humans. A compound potent in human HEK293 assays may be weak in murine

cell lines. Always run a mouse GPR119 counter-screen before moving to in vivo OGTT

models.

Constitutive Activity: GPR119 has high constitutive activity (basal cAMP). In the HTRF assay,

ensure your "Vehicle" control is well-calibrated. If the signal-to-noise ratio is low, consider

using an inverse agonist to define the true "0%" baseline, though standard practice usually

normalizes to Vehicle (0%) and Reference Agonist (100%).

Solubility in Assays: Despite the spiro-improvement, these ligands are still lipophilic. Ensure

DMSO concentration in the final assay well does not exceed 0.5%, as high DMSO can

interfere with GPCR membrane dynamics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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